molecular formula C22H27ClN4O3 B2682086 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 1049575-96-3

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2682086
CAS No.: 1049575-96-3
M. Wt: 430.93
InChI Key: WLMXUEQWCOAUDF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the compound N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide acts as a ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction .

Biochemical Pathways

Upon binding to the D4 dopamine receptor, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide triggers a series of biochemical reactions. These reactions involve the activation of the G protein-coupled receptor pathway, which leads to changes in the levels of cyclic AMP (cAMP) within the cell . This can have downstream effects on various cellular processes, including gene expression, cell growth, and apoptosis .

Pharmacokinetics

Like many other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide’s action are largely dependent on the specific cell type and the overall physiological context. By modulating the activity of the d4 dopamine receptor, this compound can influence a variety of neurological processes, potentially impacting mood, cognition, and motor control .

Action Environment

The action, efficacy, and stability of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide can be influenced by various environmental factors. These may include the presence of other drugs or substances, the pH of the environment, and the individual’s overall health status .

Preparation Methods

The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide involves several steps. One common synthetic route includes the reaction of 4-(4-chlorophenyl)piperazine with 2-bromoethylamine to form an intermediate, which is then reacted with 2-methoxy-5-methylbenzoyl chloride to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Chemical Reactions Analysis

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:

Comparison with Similar Compounds

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its high affinity and selectivity for dopamine D4 receptors. Similar compounds include:

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-16-3-8-20(30-2)19(15-16)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-6-4-17(23)5-7-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMXUEQWCOAUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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